(E)-beta,2-Dibromostyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[(E)-2-bromoethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAATRYVCKQWLN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421264 | |
| Record name | AC1NYJTR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430434-57-4, 1298047-80-9 | |
| Record name | 1-Bromo-2-[(1E)-2-bromoethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=430434-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC1NYJTR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Pathways of E Beta,2 Dibromostyrene
Cross-Coupling Reactions Involving (E)-beta,2-Dibromostyrene Electrophiles
Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two hydrocarbon fragments with the aid of a metal catalyst, forming a new carbon-carbon bond. This compound, a dihalogenated olefin, is an excellent substrate for these transformations. Its two bromine atoms possess different reactivities, allowing for sequential and selective functionalization. This characteristic makes it a powerful tool for creating stereodefined, multi-substituted alkenes, which are important structural motifs in many biologically active compounds and advanced materials. researchgate.netuwindsor.ca
Palladium-Catalyzed Coupling Reactions
Palladium complexes are the most extensively used catalysts for cross-coupling reactions due to their high efficiency, functional group tolerance, and predictable stereochemical outcomes. researchgate.netchemrxiv.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the organohalide to the palladium(0) center, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. uwindsor.cadiva-portal.org In the context of this compound, the presence of two bromine atoms allows for participation in a variety of palladium-catalyzed transformations.
The Negishi coupling, which pairs an organohalide with an organozinc compound, is a powerful method for forming C-C bonds. researchgate.netnii.ac.jp This reaction is noted for the high reactivity of organozinc reagents, which allows for the coupling of sp³, sp², and sp hybridized carbon atoms under relatively mild conditions. researchgate.netresearchgate.net Enhancements in Negishi couplings often focus on the development of new palladium catalysts and ligands that improve reaction yields, selectivity, and functional group tolerance. nii.ac.jpwikipedia.org For substrates like dibromostyrenes, the choice of catalyst is crucial for controlling selectivity and achieving high yields. Ligands such as biaryldialkylphosphines have been shown to be effective in promoting the coupling of challenging substrates, including secondary alkylzinc halides with aryl bromides. nih.gov While sometimes requiring optimization, the Negishi reaction is a cornerstone of palladium-catalyzed synthesis, enabling the creation of complex molecules from versatile synthons like this compound. researchgate.netwikipedia.org
| Dibromoalkene | Organozinc Reagent | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| β,β-dichlorostyrene | BrZn(CH2)3CO2Et | PdCl2(dppf) | THF | 65% | researchgate.net |
| β,β-dibromostyrene | BrZn(CH2)3CO2Et | PdCl2(dppf) | THF | Mainly dialkylated | researchgate.net |
| (E/Z)-1-Fluoro-1-iodostyrene | BrZn(CH2)3CO2Et | Pd(PPh3)4 | Benzene (B151609) | 70% | researchgate.net |
| (E/Z)-1-Fluoro-1-bromo-3-phenylpropene | BrZn(CH2)3CO2Et | PdCl2(dppb) | THF | 88% | researchgate.net |
Alkynylation and alkenylation reactions are fundamental transformations for creating conjugated systems. The Sonogashira coupling is the premier method for alkynylation, forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. researchgate.netjst.go.jp This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. researchgate.netresearchgate.net The reactivity of the halide is a key factor, with iodides being more reactive than bromides. researchgate.net For dihaloalkenes, this difference in reactivity can be exploited for selective mono-alkynylation.
Alkenylation, the formation of a new carbon-carbon double bond, is often achieved via the Heck reaction, which couples an olefin with a vinyl or aryl halide under palladium catalysis. Both Sonogashira and Heck reactions are invaluable for extending the carbon framework of molecules like this compound, converting them into valuable enynes and dienes. uwindsor.ca
The palladium-catalyzed cross-coupling of dihaloalkenes with primary alkylzinc bromides provides a direct route to multi-substituted olefins. Research has shown that β,β-dibromostyrene, a structural isomer of this compound, readily undergoes coupling with various primary alkylzinc bromides. researchgate.net For instance, the reaction of β,β-dibromostyrene with reagents like ethyl 4-(bromozincio)butanoate using a PdCl₂(dppf) catalyst system primarily leads to dialkylated products, indicating the high reactivity of both bromine atoms under these conditions. researchgate.net In contrast, the related β,β-dichlorostyrene can be selectively mono-alkylated to yield the desired trisubstituted chloroalkene. researchgate.net The choice of palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppb), can influence reaction yields and conditions, allowing for smoother conversions. researchgate.net
| Halo-olefin | Alkylzinc Bromide | Catalyst / Conditions | Product Type | Yield |
|---|---|---|---|---|
| β,β-dichlorostyrene | BrZn(CH2)3CO2Et | PdCl2(dppf) / THF / 65°C | Mono-coupled | 65% |
| β,β-dibromostyrene | BrZn(CH2)3CO2Et | PdCl2(dppf) / THF | Dialkylated | 57-69% |
| (E)-1-Fluoro-1-bromo-3-phenylpropene | BrZn(CH2)3CO2Et | PdCl2(dppb) / THF / 65°C | Mono-coupled | 88% |
| (E)-1-Fluoro-1-bromo-3-phenylpropene | BrZn(CH2)2CH(OCH2)2 | Pd(PPh3)4 / 65°C | Mono-coupled | 89% |
The introduction of the short-lived positron-emitting isotope carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min) into organic molecules is crucial for the synthesis of radiotracers for Positron Emission Tomography (PET). researchgate.net Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose due to their speed, efficiency, and functional group tolerance. researchgate.netresearchgate.net While direct [¹¹C]-radiolabeling of this compound is not explicitly documented in the surveyed literature, vinyl halides are common substrates in these labeling strategies. researchgate.net
Methods like the Stille, Suzuki, and Sonogashira couplings are frequently employed to form ¹¹C-C bonds. researchgate.netresearchgate.netresearchgate.net Typically, a ¹¹C-labeled building block, such as [¹¹C]methyl iodide or [¹¹C]carbon monoxide, is coupled with a suitable precursor. diva-portal.orgresearchgate.net For example, in a Stille coupling, a [¹¹C]methyl group can be transferred from a stannane (B1208499) precursor to an aryl or vinyl halide. researchgate.netresearchgate.net Similarly, the Sonogashira reaction can couple a terminal alkyne with a vinyl halide, a process that has been adapted for radiolabeling. researchgate.net Given that this compound is a vinyl bromide, it represents a plausible substrate for such palladium-catalyzed ¹¹C-labeling reactions, which are vital for developing novel PET imaging agents. researchgate.net
Nickel-Catalyzed Cross-Coupling Dynamics
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity. nii.ac.jp Nickel-catalyzed reactions can proceed under different mechanisms and can couple a wide range of electrophiles and nucleophiles.
Recent research has demonstrated the utility of nickel in the electrochemical C(sp²)-C(sp³) cross-coupling of β-bromostyrene with benzylic trifluoroborates. This method employs a simple, bench-stable NiCl₂·glyme pre-catalyst and proceeds under ambient conditions in an undivided electrochemical cell. The reaction shows broad scope, providing good yields for various substituted β-bromostyrenes and benzylic trifluoroborates. This electrochemical approach avoids the need for air-sensitive organometallic reagents or pre-catalysts, enhancing its practicality for both academic and industrial applications. The dynamics of this system suggest a process that is distinct from traditional palladium catalysis and highlights the expanding role of nickel in modern synthetic chemistry.
| β-Bromostyrene Derivative | Benzylic Trifluoroborate | Catalyst System | Yield |
|---|---|---|---|
| (E)-β-bromostyrene | Potassium benzyltrifluoroborate | NiCl2·glyme / Ligand | 86% |
| (E)-4-methoxy-β-bromostyrene | Potassium benzyltrifluoroborate | NiCl2·glyme / Ligand | 80% |
| (E)-4-(trifluoromethyl)-β-bromostyrene | Potassium benzyltrifluoroborate | NiCl2·glyme / Ligand | 85% |
| (E)-β-bromostyrene | Potassium (4-fluorobenzyl)trifluoroborate | NiCl2·glyme / Ligand | 85% |
Asymmetric Hydroalkynylation Reactions
Asymmetric hydroalkynylation, the addition of a terminal alkyne to an alkene, is a powerful tool for the stereoselective synthesis of complex molecules. While specific studies on the asymmetric hydroalkynylation of this compound are not extensively documented in the provided search results, the general principles can be inferred from related transformations. For instance, iridium-catalyzed asymmetric hydroalkynylation of nonpolar alkenes has been shown to proceed with good to excellent enantioselectivity. nih.gov This methodology demonstrates compatibility with various functional groups, including halogens like bromine, suggesting that this compound could potentially be a viable substrate. nih.gov
The catalytic system for such reactions typically involves a chiral iridium complex. nih.gov The reaction proceeds through the coordination of the alkene to the chiral catalyst, followed by the addition of the alkyne. The stereochemical outcome is controlled by the chiral environment provided by the ligand bound to the iridium center.
C–F Bond Activation Strategies in Related Systems
While not directly involving this compound, the study of C-F bond activation provides valuable insights into the reactivity of halogenated aromatic compounds. The functionalization of C-F bonds is a significant challenge in organic chemistry due to the high bond strength. baranlab.org However, various strategies have been developed to achieve this, often employing transition metal catalysts. baranlab.orgrsc.org These methods can be complementary to the functionalization of C-Br bonds. baranlab.org The ability to selectively activate one type of carbon-halogen bond in the presence of another is a key aspect of modern synthetic chemistry. baranlab.org For instance, palladium-catalyzed fluorination of aryl bromides has been achieved with high selectivity. beilstein-journals.org This highlights the potential for sequential and selective functionalization of molecules containing different halogen atoms.
Radical Vinylation Reactions with Dibromostyrene Derivatives
Radical vinylation reactions offer a powerful method for the formation of carbon-carbon bonds. In the context of dibromostyrene derivatives, these reactions can proceed through various mechanisms. One notable example is the α-vinylation of tetrahydrofuran (B95107) (THF) with 1,2-dibromostyrene, which occurs in the presence of sodium fluoride (B91410) as a base. rsc.org However, this particular reaction suffers from poor chain propagation, necessitating harsh reaction conditions. rsc.org
Iron-catalyzed cross-electrophile coupling of vinyl halides with tertiary alkyl methyl oxalates provides an efficient route to vinylated carbon quaternary centers. organic-chemistry.org This method demonstrates excellent functional group tolerance and can be applied to complex molecule synthesis. organic-chemistry.org The mechanism is believed to involve the formation of tertiary alkyl radicals followed by a concerted radical addition to the vinyl halide. organic-chemistry.org
Furthermore, electrochemical methods have been developed for the S-vinylation of sulfinamides with β-bromostyrenes. This process involves the cross-coupling of sulfonimidoyl and styryl radicals, generated electrochemically, to produce vinyl sulfoximines. rsc.org
Dehydrobromination Reactions to Alkyne Products
The presence of vicinal dibromides in a molecule, such as in the precursor to this compound, allows for dehydrobromination reactions to form alkynes. This transformation typically involves the use of a strong base. pearson.comunacademy.comyoutube.comyoutube.com The reaction proceeds through a double E2 elimination mechanism, where two equivalents of hydrogen bromide are removed to form a triple bond. pearson.comunacademy.comyoutube.comyoutube.com
Specifically, the treatment of a vicinal dihalide with a strong base, such as sodium amide in liquid ammonia, leads to the formation of an alkyne. unacademy.com The mechanism involves two sequential elimination steps. pearson.com In the case of this compound, dehydrobromination would lead to the formation of 2-bromophenylacetylene. lookchem.comnih.gov This can be achieved by reacting 2,3-dibromo-3-phenylpropionic acid with a base like triethylamine (B128534) in DMF, followed by treatment with potassium hydroxide. lookchem.com
The competition between reductive debromination and dehydrobromination can be influenced by the substrate and reaction conditions. nih.gov For instance, the reaction of certain 1,2-dibromides with triethylamine can lead to either reductive debromination to form an alkene or dehydrobromination to yield a bromoalkene. nih.gov
Palladium-catalyzed tandem reactions involving the cross-coupling of 1,1-dibromo-1-alkenes with boronic acids followed by dehydrobromination provide a one-pot synthesis of internal alkynes. researchgate.netresearchgate.net
Oxidative Bromination Mechanisms
Oxidative bromination is a key process for the synthesis of bromoarenes and is relevant to the formation of this compound from styrene (B11656). rsc.org This method is considered environmentally friendly and offers flexibility in reaction design. rsc.org The oxidative bromination of styrene can lead to several products, including 1,2-dibromo-1-phenylethane, which is a precursor to this compound. researchgate.net
The reaction is often catalyzed by metal complexes, such as those of vanadium or iron, in the presence of a bromide source like potassium bromide and an oxidant like hydrogen peroxide. researchgate.netrsc.org In biomimetic systems, an oxido(peroxido)vanadium(V) species is formed, which facilitates the nucleophilic attack of the bromide ion, leading to the release of a brominating agent like HOBr or Br2. researchgate.net
The direct bromination of styrene with bromine can be challenging due to the electron-donating nature of the vinyl group, which typically directs electrophilic substitution to the para-position of the aromatic ring. To achieve bromination at the desired positions for forming this compound, specific catalysts and reaction conditions are necessary to control the regioselectivity.
Mechanistic Investigations of Reactions Involving E Beta,2 Dibromostyrene
Elucidation of Reaction Intermediates
The transient species formed during a reaction are pivotal in determining the final products. For (E)-beta,2-Dibromostyrene, both ionic and radical intermediates have been implicated in various transformations.
In electrophilic addition reactions, such as the addition of halogens, this compound is expected to proceed through a cyclic halonium ion intermediate. ucalgary.ca When a bromine (Br₂) molecule approaches the electron-rich π-bond of the alkene, the bromine molecule becomes polarized. pressbooks.publibretexts.org The alkene's π-electrons attack the electrophilic bromine atom, displacing a bromide ion (Br⁻). Simultaneously, a lone pair of electrons from the attached bromine atom forms a bond back to the other carbon of the original double bond, creating a three-membered ring known as a cyclic bromonium ion. pressbooks.pubmasterorganicchemistry.com
This intermediate is a cation, but the positive charge is shared between the two carbon atoms and the bromine atom. youtube.com The formation of this bridged bromonium ion is critical as it dictates the stereochemical outcome of the reaction. libretexts.org The subsequent step involves a nucleophilic attack on one of the carbon atoms of the ring. Because the bromine atom of the ring effectively shields one face of the molecule, the nucleophile (which could be the previously displaced Br⁻ ion or a solvent molecule) can only attack from the opposite face. ucalgary.camasterorganicchemistry.com This backside attack, analogous to an Sₙ2 reaction, forces the ring to open and results in an anti-addition, where the two new substituents are added to opposite sides of the original double bond. pressbooks.publibretexts.org
Reactions involving this compound can also proceed through free-radical mechanisms, particularly under conditions that favor homolytic bond cleavage, such as the presence of UV light or a radical initiator. lumenlearning.com A radical chain reaction typically consists of three phases: initiation, propagation, and termination. lumenlearning.com
Initiation: This phase involves the initial creation of a radical species. For instance, a radical initiator like AIBN (azobisisobutyronitrile) or the homolytic cleavage of a reagent like HBr with peroxides can generate the initial radical.
Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical. In a hypothetical radical addition of a species 'X•' to this compound, the radical would add to the double bond. The stability of the resulting carbon-centered radical intermediate is a key factor; the presence of the phenyl ring allows for resonance stabilization. This intermediate would then react with another molecule (e.g., H-X) to form the final product and a new 'X•' radical, which continues the chain. lumenlearning.com
Termination: The reaction ceases when two radical intermediates combine with each other. lumenlearning.com
The regioselectivity of radical addition is often influenced by the stability of the radical intermediate formed. In the case of this compound, the radical would preferentially form at the carbon atom that allows for greater resonance stabilization with the aromatic ring.
Catalytic Models and Their Influence on Selectivity
Catalysis offers a pathway to control the rate and selectivity of reactions. For substrates like this compound, specific catalytic systems can be employed to achieve desired chemical transformations with high precision.
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable free radical that is widely used as a catalyst or mediator in oxidation reactions. epo.org In catalytic systems, TEMPO can operate through different mechanisms, often involving its one-electron oxidized form, the N-oxoammonium ion (TEMPO⁺). nih.gov
A common catalytic cycle involves the oxidation of a substrate, such as an alcohol, by the TEMPO⁺ species, which is itself reduced to the hydroxylamine (B1172632) form (TEMPOH). A stoichiometric co-oxidant (like NaOCl) or a co-catalytic system (e.g., using copper and oxygen) is then used to regenerate the active TEMPO⁺ species. nih.gov While direct application to this compound is specific, such systems are used for the selective oxidation of various functional groups. For example, a Cu/TEMPO system can act as a mild oxidant where Cu(II) and TEMPO serve as cooperative one-electron oxidants. nih.gov The use of chiral TEMPO derivatives can facilitate asymmetric reactions, including kinetic resolutions, where one enantiomer of a chiral substrate reacts faster than the other. researchgate.net Such dynamic catalytic systems are powerful tools for achieving enantioselectivity, a critical aspect of modern synthetic chemistry. researchgate.net
Stereochemical Outcomes and Controlling Factors
The spatial arrangement of atoms in the products of a reaction is known as its stereochemistry. For reactions of alkenes like this compound, controlling the stereochemical outcome is often a primary goal.
As discussed previously, electrophilic additions that proceed via a cyclic bromonium ion intermediate are stereospecific. pressbooks.pub A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. pressbooks.pubkhanacademy.org For this compound, the anti-addition mechanism is dominant in these reactions. masterorganicchemistry.com The E configuration of the double bond in the starting material will lead to a specific diastereomer of the addition product. The bulky 2-bromophenyl group and the vinylic bromine atom will sterically influence the approach of the electrophile and the subsequent attack of the nucleophile, but the overriding factor for stereochemistry is the anti-attack on the bridged intermediate.
Kinetic and Thermodynamic Aspects of Dibromostyrene Transformations
Understanding the rates (kinetics) and energy changes (thermodynamics) of a reaction provides deep mechanistic insight. Kinetic studies measure how factors like concentration, temperature, and catalysts affect the reaction rate, while thermodynamics describes the relative stability of reactants and products.
Reaction progress kinetic analysis is a powerful methodology for studying complex reactions. mckgroup.orgscripps.edu By continuously monitoring the concentration of reactants, intermediates, and products over time, one can deduce the rate law and gain insight into the reaction mechanism. scripps.edu
For a given transformation of this compound, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—can be determined by measuring the temperature dependence of the reaction rate and applying the Eyring equation. These parameters provide information about the transition state of the rate-determining step. For example, a highly ordered transition state, such as one involved in a cyclic intermediate formation, would be expected to have a large negative entropy of activation. The thermodynamic driving force for many reactions, such as the opening of strained intermediates like a bromonium ion, is the relief of that strain. qmul.ac.uk
Hypothetical Kinetic Data for a Reaction of this compound
The following interactive table illustrates the type of data that would be collected in a kinetic study to determine the order of a reaction with respect to this compound and another reactant, 'X'.
| Experiment | Initial [this compound] (M) | Initial [X] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |
In this hypothetical example, doubling the concentration of this compound doubles the rate, indicating the reaction is first-order with respect to it. Changing the concentration of reactant X has no effect on the rate, indicating the reaction is zero-order with respect to X.
Hammett-Type Studies for Reaction Pathway Analysis
Hammett-type studies are a cornerstone of physical organic chemistry, utilized to elucidate reaction mechanisms by investigating the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgpharmacy180.com The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects. In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the specific substituent and its position (meta or para), and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects. wikipedia.orgpsgcas.ac.in
While specific Hammett studies performed directly on this compound are not prominently documented in the literature, the principles can be applied to understand its potential reaction mechanisms, such as nucleophilic vinylic substitution. By synthesizing a series of para-substituted this compound derivatives and measuring their reaction rates with a given nucleophile, a Hammett plot can be constructed.
The sign and magnitude of the reaction constant, ρ, offer significant mechanistic insight:
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values). This suggests a buildup of negative charge in the transition state of the rate-determining step. For a nucleophilic substitution on this compound, a large positive ρ value would support a mechanism involving the formation of a negatively charged intermediate, such as a vinyl carbanion, where the substituent can stabilize the charge through resonance or induction. Studies on similar vinyl halides, like 3-bromocoumarins, have shown large positive ρ values (e.g., +3.5) for nucleophilic substitution, strongly supporting such a charge buildup. psu.edu
A negative ρ value implies that the reaction is favored by electron-donating groups (with negative σ values), indicating the development of a positive charge in the transition state.
The magnitude of ρ reflects the extent of charge development and the proximity of the charge to the aromatic ring.
A hypothetical study on the nucleophilic substitution of para-substituted this compound derivatives with a nucleophile (Nu⁻) could yield the data presented in the table below. The reaction would involve the displacement of the β-bromide.
Interactive Data Table: Hypothetical Hammett Study of a Nucleophilic Substitution on Substituted this compound
| Substituent (X) | σₚ Value | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |
| -OCH₃ | -0.27 | 0.15 | -0.82 |
| -CH₃ | -0.17 | 0.35 | -0.46 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 5.8 | 0.76 |
| -CN | 0.66 | 120 | 2.08 |
| -NO₂ | 0.78 | 450 | 2.65 |
This table contains hypothetical data for illustrative purposes.
Plotting log(kₓ/k₀) against the Hammett substituent constants (σₚ) would generate a Hammett plot. For the hypothetical data above, the plot would be linear with a slope (ρ) of approximately +3.4. Such a large, positive ρ value would strongly indicate that the rate-determining step involves the formation of a transition state with significant negative charge density on the carbon atom bearing the substituent, consistent with an addition-elimination mechanism proceeding through a stabilized carbanionic intermediate.
Radical Clock Reactions for Mechanistic Insights
Radical clock reactions are powerful tools for determining the rates of fast radical reactions and for providing evidence of radical intermediates. rsc.orgillinois.edu The method involves a competition between a known, fast unimolecular rearrangement of a "clock" radical and an unknown bimolecular reaction of that same radical. illinois.edu The ratio of the rearranged to the unrearranged products, combined with the known rate of the clock reaction, allows for the calculation of the unknown reaction rate. illinois.edu
Reactions involving this compound, such as reductions or couplings mediated by radical initiators, may proceed via a vinyl radical intermediate. For example, in a tin-hydride-mediated reduction, a tributyltin radical could add to the β-carbon, displacing the bromide and generating a vinyl radical. To probe the lifetime and reactivity of this intermediate, a radical clock experiment could be designed.
One hypothetical approach would be to synthesize a derivative of this compound containing a radical clock moiety, such as a cyclopropyl (B3062369) group attached to the ortho position of the phenyl ring. The reaction could be initiated to form the key vinyl radical intermediate. This intermediate has two competing pathways:
Intermolecular Trapping: The vinyl radical is trapped by a reagent in solution (e.g., abstracting a hydrogen atom from a donor like Bu₃SnH) to give the unrearranged product.
Intramolecular Rearrangement (The Clock): The radical undergoes a rapid, irreversible ring-opening of the cyclopropylmethyl system to form a more stable radical. This rearranged radical is then trapped by the hydrogen donor to give the ring-opened product.
The rate constant for the cyclopropylcarbinyl radical ring-opening is known (kᵣ ≈ 1 x 10⁸ s⁻¹ at 25°C). By measuring the product ratio, the rate constant for the hydrogen abstraction step (kₗ) can be calculated using the following relationship:
kₗ = kᵣ × ([Unrearranged Product] / [Rearranged Product]) / [H-donor]
Interactive Data Table: Hypothetical Radical Clock Experiment Data
| Product Type | Product Yield (%) | H-Donor Conc. (M) | Clock Rate (kᵣ) (s⁻¹) | Calculated Rate (kₗ) (M⁻¹s⁻¹) |
| Unrearranged | 75 | 0.1 | 1.0 x 10⁸ | 7.5 x 10⁹ |
| Rearranged | 25 | 0.1 | 1.0 x 10⁸ | 7.5 x 10⁹ |
This table contains hypothetical data for illustrative purposes.
In this hypothetical example, the high yield of the unrearranged product suggests that the intermolecular trapping reaction is very fast, competing effectively with the rapid ring-opening of the radical clock. The calculated rate constant for hydrogen abstraction (kₗ) of 7.5 x 10⁹ M⁻¹s⁻¹ provides a quantitative measure of the vinyl radical's reactivity. Such an experiment would provide compelling evidence for the existence of the radical intermediate and offer precise kinetic data about its subsequent reactions, which is crucial for a complete mechanistic understanding. rsc.org
Applications of E Beta,2 Dibromostyrene in Advanced Organic Synthesis
Intermediate in Complex Molecule Construction
The presence of two distinct carbon-bromine bonds in (E)-beta,2-Dibromostyrene allows it to serve as a powerful linchpin in the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are instrumental in this context, enabling the formation of new carbon-carbon bonds at specific positions. nobelprize.orgsigmaaldrich.com The aryl bromide at the 2-position and the vinylic bromide at the beta-position can be addressed sequentially, paving the way for divergent synthetic strategies.
In pharmaceutical development, creating a library of related compounds is essential for screening and optimizing biological activity. This compound is an ideal starting scaffold for such divergent syntheses. The general principle involves the selective reaction of one bromine atom, followed by a second, different reaction at the remaining bromine atom. For instance, the vinylic bromide can often be coupled under milder conditions than the aryl bromide in palladium-catalyzed reactions.
This stepwise functionalization allows chemists to introduce a wide variety of substituents. A Suzuki-Miyaura coupling could first be performed at the more reactive vinylic position, followed by a Heck or Sonogashira coupling at the 2-position of the aromatic ring. This approach can generate a diverse array of bi-aryl, styrenyl, or acetylenic derivatives from a single starting material. These derivatives are common substructures in many pharmaceutically active compounds, including anti-inflammatory agents and kinase inhibitors. researchgate.netmdpi.com For example, coumarin (B35378) derivatives, known for their diverse biological activities, can be synthesized using palladium-catalyzed Suzuki coupling reactions with brominated precursors. derpharmachemica.com The strategic use of this compound allows for the systematic variation of molecular structure to build libraries of potential drug candidates.
The synthesis of modern agrochemicals, such as herbicides and fungicides, often requires complex, highly functionalized molecules. The principles of divergent synthesis using this compound are equally applicable in this field. The Heck reaction, in particular, is widely employed in the synthesis of agrochemicals and other fine chemicals. taylorandfrancis.com
A plausible synthetic strategy involves an initial palladium-catalyzed reaction, for instance a Suzuki coupling with a heterocyclic boronic acid at one of the bromine sites. The resulting intermediate, still containing a reactive C-Br bond, can then undergo a second coupling reaction, such as a Heck reaction with an alkene, to build a more complex scaffold. This modular approach enables the efficient assembly of molecules with the specific structural features required for high pesticidal activity and selectivity.
Synthesis of Multisubstituted Halogenated Olefins
This compound is itself a multisubstituted halogenated olefin and serves as an excellent precursor for the synthesis of even more complex analogues. The ability to selectively functionalize one of the two C-Br bonds is key to this application. Palladium-catalyzed cross-coupling reactions are the primary tools for achieving this transformation with high regio- and stereoselectivity. nih.gov
Research has demonstrated that dihaloalkenes can undergo selective monoalkylation. jst.go.jp For example, in a Suzuki-Miyaura coupling, this compound can be reacted with an organoboronic acid in the presence of a palladium catalyst. By carefully controlling the reaction conditions and the choice of catalyst/ligand system, the coupling can be directed to preferentially occur at either the vinylic or the aryl bromide position, yielding a new trisubstituted halogenated olefin. beilstein-journals.org These products are valuable intermediates, as the remaining bromine atom provides a handle for further synthetic modifications.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Resulting Structure | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Aryl-substituted bromostyrene | nih.govbeilstein-journals.org |
| Heck Reaction | Alkene (e.g., Acrylate) | Pd(OAc)₂/Phosphine Ligand | Diene or stilbene (B7821643) derivative | researchgate.nettaylorandfrancis.com |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | En-yne derivative | researchgate.net |
| Negishi Coupling | Organozinc Reagent | PdCl₂(dppf) | Alkyl- or aryl-substituted bromostyrene | sigmaaldrich.com |
Preparation of Specialty Chemicals (e.g., Dyes, Fragrances)
The unique electronic and structural properties of this compound make it a potential precursor for various specialty chemicals.
In the field of dye chemistry, extended π-conjugated systems are responsible for color. The styrene (B11656) backbone of this compound can be extended through cross-coupling reactions to create larger chromophores. For example, bromostyrene moieties have been incorporated into carbazole-based dyes, demonstrating their utility in this area. acs.org The two bromine atoms on this compound offer two points for modification, allowing for the synthesis of complex dyes where it can act as a central building block or a linker, with functionalization at both the aryl and vinylic positions to fine-tune the resulting color and properties.
While direct use of this compound as a fragrance is not documented, its close analog, β-bromostyrene, is a known fragrance component with a powerful hyacinth-like scent. This suggests that derivatives of this compound could have interesting olfactory properties. The synthesis of fragrance compounds often involves precise modifications of aromatic and olefinic structures. mdpi.combeilstein-journals.org this compound could serve as a starting point for such syntheses, where one or both bromine atoms are replaced via coupling reactions or other transformations to produce novel scent molecules.
Photoaffinity Labeling Reagent Synthesis
Photoaffinity labeling is a powerful technique used to identify and study interactions between ligands and biological macromolecules like proteins. jst.go.jp The method relies on a probe molecule that contains a photo-reactive group. This compound analogs are key intermediates in the synthesis of such probes.
A well-documented application is the synthesis of (E)- and (Z)-β-bromostyrenes that incorporate a trifluoromethyldiazirine moiety, a highly effective photo-reactive group. jst.go.jp The synthesis begins with a trifluoromethyldiazirinyl β,β-dibromostyrene, a compound structurally analogous to this compound. jst.go.jpresearchgate.net This dibromo-precursor undergoes a stereoselective reduction, which removes one of the vinylic bromine atoms to yield the desired (E)- or (Z)-monobromostyrene photophore without damaging the photo-reactive diazirine ring. jst.go.jp The resulting brominated photoaffinity label can then be incorporated into more complex molecules for biological studies, for example, through Suzuki or Sonogashira coupling reactions at the remaining bromine site. researchgate.net This application highlights the utility of the dibromostyrene framework in creating sophisticated tools for chemical biology.
Polymer Science and Material Applications Derived from Dibromostyrene Monomers
Incorporation into Polymeric Systems
(E)-beta,2-Dibromostyrene serves as a versatile monomer that can be integrated into a variety of polymer structures through different polymerization techniques. Its ability to copolymerize with other monomers or to be grafted onto existing polymer chains opens up a wide range of possibilities for creating functional materials.
As a Building Block for Various Polymers
The presence of the vinyl group in this compound allows it to participate in polymerization reactions, similar to styrene (B11656). This enables its use as a fundamental building block for a diverse array of polymers. For instance, it can be copolymerized with dienes like 1,3-butadiene (B125203) to produce dibromostyrene-butadiene latices. google.com These copolymers are notable for their flame-retardant properties, a direct result of the bromine content. google.com
Furthermore, this compound can be incorporated into terpolymers, such as those also containing styrene and butadiene. google.com This three-component system allows for a fine-tuning of the final polymer's properties by adjusting the ratio of the different monomers. The resulting materials find applications where a combination of elasticity, processability, and flame resistance is required. google.com
Synthesis of Halogenated Styrene-Based Polymers
A primary application of this compound is in the synthesis of halogenated styrene-based polymers. The introduction of bromine atoms onto the aromatic ring of the styrene monomer significantly enhances the flame retardancy of the resulting polymers. google.comosti.gov This is a critical property for materials used in electronics, construction, and transportation industries where fire safety standards are stringent.
The synthesis of these polymers can be achieved through techniques like emulsion polymerization. osti.gov This method is particularly useful for producing latices, which are stable dispersions of polymer microparticles in an aqueous medium. These latices can then be used in a wide range of coating applications. osti.gov The grafting of dibromostyrene onto commercial lattices is a common strategy to impart flame retardancy to existing polymer systems. osti.gov The bromine content and the glass transition temperature of the final grafted latex can be controlled by the selection of the initial latex and the amount of dibromostyrene used. osti.gov
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Copolymer | This compound, 1,3-Butadiene | Flame retardancy, Elasticity | Coatings, Adhesives |
| Terpolymer | This compound, Styrene, 1,3-Butadiene | Tunable properties, Flame retardancy | Specialty rubbers, Binders |
| Graft Polymer | Dibromostyrene grafted onto various latices | Enhanced flame retardancy | Flame retardant coatings |
Hyperbranched Polymer Synthesis
Hyperbranched polymers are a class of dendritic macromolecules characterized by their highly branched, three-dimensional structure. nih.gov They possess unique properties such as low viscosity, high solubility, and a large number of terminal functional groups, which can be tailored for specific applications. nih.govuc.pt
Solution Polymerization Studies
Solution polymerization is a common method for synthesizing hyperbranched polymers from ABx-type monomers, where 'A' and 'B' are different reactive groups. This compound can be derivatized to function as an AB2 monomer, enabling its use in polycondensation reactions to form hyperbranched structures. For example, a derivative of 2,6-dibromostyrene (B12697530) has been used to create hyperbranched poly(phenylene vinylene). uc.pt These polymers are soluble in organic solvents and exhibit molecular weights suitable for various applications. uc.pt The terminal functional groups of these hyperbranched polymers can be further modified to control properties like solubility and glass transition temperature. uc.pt
Solid-Supported Polymerization Techniques
While less commonly reported for this compound specifically, solid-supported polymerization techniques offer advantages in terms of catalyst recycling and product purification. These methods involve anchoring the monomer or the growing polymer chain to a solid support. This approach could potentially be adapted for the synthesis of hyperbranched polymers from dibromostyrene derivatives, allowing for greater control over the polymerization process and easier separation of the final product.
Advanced Polymeric Materials with Enhanced Properties
The incorporation of this compound into polymer backbones can lead to the development of advanced materials with enhanced properties beyond flame retardancy. The bromine atoms can serve as reactive sites for post-polymerization modifications, allowing for the introduction of various functional groups. This chemical versatility opens the door to creating materials for a wide range of specialized applications.
Flame Retardant Polymer Development
The primary application of dibromostyrene in material science is in the development of polymers with reduced flammability. The presence of bromine interferes with the combustion process in both the gas and condensed phases, thereby slowing down or preventing fire propagation.
Detailed Research Findings
Research into dibromostyrene for flame retardant applications has explored its use in various polymerization techniques and polymer systems. One notable area of investigation has been the synthesis of flame-retardant latex products through emulsion polymerization. In these studies, dibromostyrene is grafted onto commercial lattices. osti.gov The choice of the base latex is a critical factor, as it influences the glass transition temperature and, consequently, the physical properties of the final flame-retardant product. osti.gov
Furthermore, dibromostyrene has been successfully copolymerized with other monomers, such as styrene and butadiene, to create terpolymers. osti.gov These brominated styrene-based polymers have been found to exhibit a desirable combination of good physical properties and enhanced flame retardancy. osti.gov
The characterization of these polymers is crucial to understanding their performance. Key parameters that are typically evaluated include:
Bromine Content: The percentage of bromine in the polymer is a primary determinant of its flame retardant efficacy. osti.gov This is often measured using techniques like the Schoeninger combustion method. osti.gov
Thermal Stability: Thermogravimetric Analysis (TGA) is employed to determine the thermal degradation profile of the polymers, indicating the temperatures at which they begin to decompose. osti.gov
Flammability: The flame retardancy of the final materials is assessed using standardized tests. For instance, textile backings incorporating these polymers may be subjected to the Motor Vehicle Safety Standard 302 (MVSS-302) flammability test. osti.gov For applications such as carpet backing, the DOC FF-1-70 "pill test" is a common method of evaluation. osti.gov
Interactive Data Table: Properties of Dibromostyrene-Containing Polymers
Due to the absence of specific data for this compound in the reviewed literature, the following table presents generalized data for polymers containing dibromostyrene (isomer not specified) to illustrate the typical findings in this area of research.
| Polymer System | Polymerization Method | Bromine Content (%) | Thermal Degradation Onset (TGA) | Flammability Test Result |
| Dibromostyrene-grafted SBR Latex | Emulsion Polymerization | Varies with graft ratio | Not specified | Pass (Application dependent) |
| Dibromostyrene-Styrene-Butadiene Terpolymer | Not specified | Varies with monomer feed | Not specified | Pass (MVSS-302, DOC FF-1-70) |
Advanced Characterization and Analytical Methodologies for E Beta,2 Dibromostyrene Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone of molecular characterization, offering detailed insights into the structural framework and electronic environment of a molecule. For (E)-beta,2-Dibromostyrene, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides precise information about the carbon skeleton and the chemical environment of individual protons, which is crucial for confirming the identity and, critically, the stereochemistry of compounds like this compound.
The defining structural feature of this compound is the trans (or E) configuration of the substituents across the vinylic double bond. This geometric arrangement is unequivocally established by ¹H NMR spectroscopy. The vicinal coupling constant (³J) between the two vinylic protons (Hα and Hβ) is diagnostic of their relative orientation. For a trans relationship, the coupling constant is typically large, in the range of 11–18 Hz. organicchemistrydata.org In contrast, the corresponding cis (Z) isomer would exhibit a much smaller coupling constant, generally between 6–14 Hz. organicchemistrydata.org For example, studies on the related compound (E)-β-bromostyrene show a characteristic coupling constant (JH-H) of approximately 18.4 Hz for the vinylic protons, confirming the E configuration. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information on all carbon atoms in the molecule, including the quaternary carbons of the aromatic ring. docbrown.info The chemical shifts of the vinylic and aromatic carbons are influenced by the electronegativity of the bromine substituents and their positions. By comparing the observed chemical shifts with those predicted by empirical models or with data from analogous structures, a complete structural assignment can be made.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | Vinylic (α-H, β-H) | 7.0 - 7.8 | ³Jαβ ≈ 14-16 Hz (trans) |
| Aromatic | 7.2 - 7.7 | ortho, meta, para couplings | |
| ¹³C | Vinylic (Cα, Cβ) | 110 - 140 | N/A |
| Aromatic | 125 - 140 | N/A |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. amrutpharm.co.in It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. gbiosciences.comslideshare.net For this compound, MS is critical for confirming the molecular formula and for tracing the compound in complex mixtures or during reaction monitoring.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and 49.3%, respectively). docbrown.info Consequently, any ion containing one bromine atom will appear as a pair of peaks (a doublet) of roughly equal intensity, separated by two m/z units. For a molecule like this compound, which contains two bromine atoms, the molecular ion ([M]⁺•) will appear as a characteristic triplet of peaks at m/z, m/z+2, and m/z+4, with a relative intensity ratio of approximately 1:2:1. docbrown.info This distinctive pattern is a definitive indicator of the presence of two bromine atoms in the ion.
The fragmentation of the molecular ion under electron ionization (EI) typically involves the loss of bromine atoms or the cleavage of the molecule, providing a "fingerprint" that aids in structural identification. libretexts.org
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds like this compound. mdpi.com In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. lqa.com
This technique allows for the positive identification of this compound even in a complex mixture by matching both its retention time from the GC and its mass spectrum. The analysis of brominated flame retardants (BFRs), many of which are styrene-based, is a common application of GC-MS. lqa.comnih.gov
| Ion | Formula | Predicted m/z | Notes |
|---|---|---|---|
| Molecular Ion [M]⁺• | [C₈H₆Br₂]⁺• | 260, 262, 264 | 1:2:1 isotopic pattern confirms two Br atoms. docbrown.info |
| Fragment Ion [M-Br]⁺ | [C₈H₆Br]⁺ | 181, 183 | 1:1 isotopic pattern confirms one Br atom. |
| Fragment Ion [C₈H₆]⁺• | [C₈H₆]⁺• | 102 | Loss of both Br atoms. |
Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique to GC-MS, particularly useful for compounds that are thermally labile or non-volatile. nih.gov While this compound is amenable to GC-MS, LC-MS can be a valuable tool in mechanistic studies, for instance, when analyzing reaction intermediates or products that may not be volatile. rsc.org The combination of HPLC's separation capabilities with the mass-specific detection of MS allows for the analysis of complex sample matrices. rsc.org Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed depending on the analyte's properties.
Mass Spectrometry (MS) for Compound Identification and Mechanistic Tracing
Chromatographic Separation Methods for Purity and Isomer Analysis
Chromatographic methods are essential for separating components in a mixture, which is critical for assessing the purity of a synthesized compound and for analyzing isomers.
High-performance liquid chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For this compound, reversed-phase HPLC is a common method for purity analysis and for separating it from its (Z)-isomer or other reaction byproducts. mtc-usa.com
In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water). shimadzu.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to differences in their shape and polarity, geometric isomers like the (E) and (Z) forms of beta,2-Dibromostyrene will have different retention times, allowing for their separation and quantification. google.comchromatographyonline.com
While this compound is itself an achiral molecule, it can be used as a substrate in asymmetric reactions to produce chiral products. d-nb.infonih.gov In these cases, chiral HPLC becomes an indispensable tool. Chiral HPLC uses a chiral stationary phase (CSP) to separate enantiomers. oup.com This is crucial for determining the success of an enantioselective reaction by measuring the enantiomeric excess (ee) of the product. rsc.org For example, the enantioselective hydration of a styrene (B11656) derivative to a chiral alcohol would be analyzed by chiral HPLC to quantify the amounts of the (R) and (S) enantiomers produced. d-nb.info
Non-Destructive Spectroscopic Analytical Approaches (e.g., Raman Spectroscopy, Near-Infrared Spectroscopy)
Non-destructive spectroscopic techniques like Raman and Near-Infrared (NIR) spectroscopy are powerful tools for analyzing molecular structure without altering the sample. metrohm.commetrohm.com These methods provide a molecular fingerprint by probing the vibrational modes of chemical bonds. americanpharmaceuticalreview.com For this compound, these techniques can confirm the presence of key functional groups and provide information about its isomeric configuration.
Raman Spectroscopy involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. americanpharmaceuticalreview.com The resulting frequency shifts correspond to the vibrational modes of the molecule. Raman is particularly sensitive to non-polar bonds, making it excellent for identifying the C=C stretch of the vinyl group and the aromatic ring vibrations. metrohm.com
Near-Infrared (NIR) Spectroscopy measures the absorption of light in the NIR region (approx. 700-2500 nm), which corresponds to overtones and combination bands of fundamental vibrations. americanpharmaceuticalreview.com It is especially sensitive to bonds involving hydrogen, such as C-H bonds. americanpharmaceuticalreview.com The application of NIR is rapid, requires minimal sample preparation, and can be used for both qualitative and quantitative analysis. metrohm.com Spectral data for beta-Bromostyrene is noted as available in databases, confirming the utility of vibrational spectroscopy for this class of compounds. nih.gov
The vibrational spectrum of this compound would be characterized by specific bands corresponding to its distinct structural features: the aromatic ring, the vinyl group, and the carbon-bromine bonds.
Table 2: Predicted Vibrational Modes for this compound
This table outlines the expected vibrational frequencies and their assignments for this compound based on established group frequencies for similar organic compounds. spectroscopyonline.commjcce.org.mk
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Raman, IR/NIR |
| C-H Stretch (Vinyl) | -CH=CH- | 3080 - 3020 | Raman, IR/NIR |
| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 | Raman, IR |
| C=C Stretch (Vinyl) | -CH=CH- | ~1625 | Raman |
| C-H Bend (trans-Vinyl) | -(H)C=C(H)- | ~965 | IR |
| C-Br Stretch (Aromatic) | Phenyl-Br | 1100 - 1000 | IR |
| C-Br Stretch (Vinyl) | =CH-Br | 850 - 750 | IR |
Electrochemical Analytical Methods for Mechanistic Studies
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox behavior and reaction mechanisms of organic molecules. acs.org this compound features multiple electroactive sites: the carbon-bromine bonds, which are susceptible to reduction, and the styrene double bond, which can be either reduced or oxidized. acs.orgmdpi.comchinesechemsoc.org
Studying the electrochemical reduction of this compound can provide insight into the mechanism of C-Br bond cleavage. The reductive cleavage of carbon-halogen bonds is a well-studied process. acs.org In CV, an irreversible cathodic (reduction) peak is typically observed, corresponding to a concerted electron transfer and bond-breaking event to form a radical intermediate. acs.org The potential at which this peak occurs (E_p) depends on the bond strength and the electronic environment. It is expected that the vinyl C-Br bond and the aryl C-Br bond would be reduced at different potentials.
For example, studies on bromine-terminated polystyrene (PS-Br) and model compounds like (1-bromoethyl)benzene (B1216412) show irreversible reduction peaks at highly negative potentials (e.g., < -1.70 V vs SCE on glassy carbon). acs.org The use of an electrocatalytic electrode, such as silver, can significantly lower the potential required for this reduction. acs.org The reduction potential of the styrene double bond itself is also very negative (approx. -2.54 V vs SCE). chinesechemsoc.org By analyzing the CV of this compound, the sequence of electron transfer events can be determined, elucidating which C-Br bond is cleaved first and at what potential relative to the reduction of the double bond. This information is crucial for designing selective electrosynthetic reactions.
Table 3: Representative Electrochemical Data for Mechanistic Analysis
This table provides plausible peak potentials for the electrochemical reduction of this compound, based on literature values for analogous structures. acs.orgchinesechemsoc.org The potentials are versus a Saturated Calomel Electrode (SCE).
| Process | Functional Group | Electrode | Peak Potential (E_p vs. SCE) | Mechanism | Reference |
| Reductive Cleavage | Vinyl C-Br | Glassy Carbon | -1.7 to -2.0 V | Concerted e⁻ transfer/bond breaking | acs.org |
| Reductive Cleavage | Aromatic C-Br | Glassy Carbon | -1.9 to -2.2 V | Concerted e⁻ transfer/bond breaking | acs.org |
| Reduction | Styrene C=C | Glassy Carbon | ~ -2.5 V | Formation of radical anion | chinesechemsoc.org |
| Reductive Cleavage | C-Br (any) | Silver (Ag) | More positive than on GC (catalytic) | Electrocatalytic reduction | acs.org |
Theoretical and Computational Studies on E Beta,2 Dibromostyrene Chemistry
Molecular Modeling and Force Field Applications
Molecular modeling and the application of force fields are instrumental in understanding the three-dimensional structure and conformational behavior of molecules. These computational techniques are particularly useful for predicting the steric and energetic properties of complex systems.
Steric Hindrance and Strain Analysis in Polymerization
In the context of polymerization, molecular modeling can predict how the size and arrangement of atoms in a monomer, such as a derivative of dibromostyrene, will affect the growth of a polymer chain. For instance, in the solid-supported hyperbranched polymerization of 4-(5-hexynyloxy)-β,β-dibromostyrene, the MM2 force field was used to model the process. researchgate.net The results of these simulations indicated that significant steric strain does not occur until at least the sixth generation of the hyperbranched polymer. researchgate.net
The modeling showed that the primary source of steric hindrance was the interaction between two adjacent hyperbranched molecules attached to the polymer support. researchgate.net This steric repulsion influences the distance between the growing polymer chains. researchgate.net In contrast, the interaction between a single polymer molecule and the support is dominated by attractive van der Waals forces, which are less dependent on the polymer's generation number or the nature of the support. researchgate.net These findings highlight that while solid-supported polymerization can lead to a lower molecular weight due to steric constraints imposed by the support, it also facilitates a higher degree of branching. researchgate.net
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are essential for determining the electronic structure of molecules, which governs their reactivity and physical properties. Methods like Density Functional Theory (DFT) are employed to calculate molecular orbitals and electron distribution. banglajol.inforesearchgate.net
Theoretical calculations using the AM1 method on hyperbranched polymers derived from β,β-dibromo-4-ethynylstyrene have shown that conjugation in the polymer is partially disrupted by the twisting of the benzene (B151609) rings. researchgate.net Further studies on the electronic structure of fully conjugated dendritic oligomers of β,β-dibromo-4-ethynyl styrene (B11656) have also been conducted. unam.mxunam.mx The electronic properties of such conjugated systems are significantly influenced by the terminal groups of the hyperbranched molecules. researchgate.net
Table 1: Predicted Collision Cross Section (CCS) for [(E)-1,2-dibromoethenyl]benzene
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 260.89092 | 134.8 |
| [M+Na]+ | 282.87286 | 145.3 |
| [M-H]- | 258.87636 | 141.6 |
| [M+NH4]+ | 277.91746 | 155.1 |
| [M+K]+ | 298.84680 | 130.0 |
| [M+H-H2O]+ | 242.88090 | 143.6 |
| [M+HCOO]- | 304.88184 | 151.2 |
| [M+CH3COO]- | 318.89749 | 197.3 |
| [M+Na-2H]- | 280.85831 | 142.9 |
| [M]+ | 259.88309 | 167.4 |
| [M]- | 259.88419 | 167.4 |
This data is based on predictions for [(E)-1,2-dibromoethenyl]benzene using the CCSbase. uni.lu
Reaction Pathway Simulations and Transition State Analysis
Simulating reaction pathways and analyzing transition states are crucial for understanding reaction mechanisms and kinetics. Computational methods can map out the energy landscape of a reaction, identifying intermediates and the energy barriers that must be overcome.
For example, in glycosylation reactions, ab initio molecular dynamics simulations have been used to explore the continuum between S\N1 and S\N2 mechanisms. nih.gov These simulations can reveal whether a reaction proceeds through a concerted or stepwise pathway by calculating the free energy surface and identifying transition states and intermediates. nih.gov Such computational studies provide insights into the time-resolved mechanisms of chemical reactions. nih.gov While specific simulations for (E)-beta,2-Dibromostyrene were not found, these methods are applicable to understanding its reactions.
Catalyst Design and Ligand Effect Prediction
Computational chemistry plays a significant role in the rational design of catalysts and the prediction of ligand effects. nih.gov By modeling the interaction between a catalyst, ligands, and reactants, researchers can predict the efficiency and selectivity of a catalytic system. nih.gov
Theoretical approaches, including computational tools, have become essential for designing novel organocatalysts and predicting their performance. nih.govrsc.org For instance, the design of a chiral organocatalyst for the enantioselective cyclization of 2-benzothiazolimines was guided by previous theoretical work. nih.gov Automated design and machine learning are emerging as powerful strategies to accelerate the discovery of new catalysts. nih.gov These computational methods can be applied to develop catalysts for reactions involving this compound.
Stereoselectivity Prediction and Rationalization
Predicting and explaining the stereochemical outcome of a reaction is a key area of computational chemistry. rsc.org By calculating the energies of different transition states leading to various stereoisomers, the preferred reaction pathway and the resulting stereoselectivity can be determined.
Advances in computational methods have made it possible to not only interpret but also predict the stereoselectivity of organic and organometallic reactions. rsc.org These predictive capabilities are valuable for the rational design of asymmetric catalysts. rsc.org While specific studies on the stereoselectivity of this compound reactions using these methods were not identified, the theoretical framework is well-established for such investigations. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-beta,2-Dibromostyrene, and what reagents are typically employed?
- Methodological Answer : The synthesis often involves halogenation of styrene derivatives. For brominated styrenes, nucleophilic substitution with bromine sources (e.g., NBS or Br₂ in controlled conditions) is common. Reaction optimization may require polar solvents (e.g., DCM or THF) and catalysts like Lewis acids (e.g., FeCl₃) to enhance regioselectivity . Characterization of intermediates via TLC and GC-MS ensures reaction progress monitoring.
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR : Analyze and NMR for vinyl proton coupling constants (J ≈ 12–16 Hz for E-isomers) and bromine-induced deshielding. coupling in NMR confirms bromine positioning .
- X-ray Crystallography : Resolve stereochemistry and bond angles; compare with similar halogenated styrenes (e.g., (E)-beta,4-dichlorostyrene) to validate structural integrity .
- IR Spectroscopy : Identify C-Br stretches (~550–650 cm⁻¹) and vinyl C=C vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry methods like DFT be applied to predict the reactivity and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, HOMO-LUMO gaps, and electrostatic potentials to predict sites for electrophilic/nucleophilic attacks. Compare computational results with experimental data (e.g., reaction yields or spectroscopic shifts) to validate accuracy. Tools like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-31G*) tailored for halogens .
Q. What strategies are recommended for resolving contradictions between experimental yields and theoretical predictions in the synthesis of halogenated styrenes?
- Methodological Answer :
- Mechanistic Re-evaluation : Use kinetic isotope effects or isotopic labeling to probe reaction pathways.
- Sensitivity Analysis : Vary reaction parameters (temperature, solvent polarity) to identify outliers.
- Systematic Review : Apply PRISMA guidelines to aggregate literature data and identify trends (e.g., solvent effects on regioselectivity) .
Q. How can researchers optimize stereoselectivity in the synthesis of this compound derivatives?
- Methodological Answer :
- Thermodynamic Control : Prolong reaction times at elevated temperatures to favor the more stable E-isomer.
- Catalytic Systems : Use chiral catalysts (e.g., Pd complexes) or additives (e.g., ionic liquids) to enhance enantiomeric excess .
- In Silico Screening : Apply molecular docking simulations to predict catalyst-substrate interactions .
Data Management and Reproducibility
Q. What protocols ensure the reproducibility of synthetic procedures for this compound in academic research?
- Methodological Answer :
- Detailed Experimental Logs : Document exact molar ratios, solvent purity, and equipment calibration.
- Open Data Repositories : Deposit raw spectral data (NMR, IR) in platforms like Zenodo or Figshare, adhering to FAIR principles .
- Peer Validation : Collaborate with independent labs to replicate procedures; share code for computational workflows .
Q. How can researchers balance open data sharing with confidentiality when publishing studies on halogenated styrenes?
- Methodological Answer :
- De-identification : Remove metadata linking compounds to proprietary projects.
- Controlled Access : Use repositories with embargo periods or tiered access levels (e.g., ICPSR for sensitive datasets) .
- Ethical Compliance : Cite institutional review board (IRB) approvals and data anonymization protocols .
Literature and Systematic Review Strategies
Q. What systematic approaches are recommended for conducting comprehensive literature reviews on halogenated styrene derivatives?
- Methodological Answer :
- Keyword Optimization : Use Boolean operators (AND/OR/NOT) to combine terms like "halogenated styrene synthesis" AND "DFT" in PubMed/Scopus .
- Database-Specific Syntax : In SciFinder, employ CA Lexicon terms (e.g., "Regioselectivity:STYRENE") and limit by publication year/study type .
- Meta-Analysis : Aggregate data on reaction yields or spectroscopic benchmarks using tools like RevMan to identify knowledge gaps .
Ethical and Analytical Standards
Q. What ethical standards apply when publishing research on toxic halogenated compounds like this compound?
- Methodological Answer :
- Safety Compliance : Adhere to OSHA guidelines for handling brominated compounds; disclose hazard protocols in supplementary materials .
- Conflict of Interest : Declare funding sources or patents related to the compound .
- Plagiarism Checks : Use Turnitin or iThenticate to ensure originality, especially when citing spectral databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
